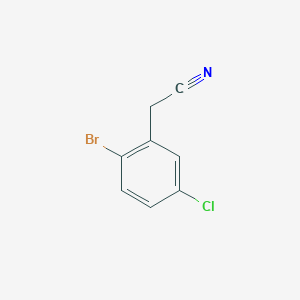

2-Bromo-5-chlorophenylacetonitrile

Description

Contextualization of Nitrile Functional Groups as Synthetic Precursors

The nitrile or cyano (-C≡N) group is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.com It serves as a valuable synthetic intermediate capable of undergoing a diverse array of chemical transformations. numberanalytics.comnih.gov The carbon-nitrogen triple bond possesses a unique electronic structure, with an electrophilic carbon atom and a nucleophilic nitrogen atom, allowing it to participate in various reactions. nih.gov

Key transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, providing a masked carboxylic acid functionality. ebsco.com

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2) using various reducing agents, offering a direct route to this important functional group. fiveable.me

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis. fiveable.me

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, such as [2+2+2] and [3+2] cycloadditions, to construct various carbocyclic and heterocyclic ring systems. nih.gov

This ability to be readily converted into other key functional groups makes nitriles indispensable tools for synthetic chemists, enabling the construction of complex molecular architectures from simpler starting materials. numberanalytics.comebsco.com

Significance of Strategic Halogenation within Aromatic Systems for Chemical Reactivity

The introduction of halogen atoms onto an aromatic ring, known as halogenation, is a fundamental and powerful strategy in organic synthesis. numberanalytics.com Halogens significantly influence the electronic properties and reactivity of the aromatic ring, providing a handle for further functionalization. numberanalytics.comnih.gov

The strategic placement of halogens offers several advantages:

Directing Effects: Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. This allows for controlled and regioselective introduction of other substituents onto the aromatic ring. numberanalytics.com

Cross-Coupling Reactions: Carbon-halogen bonds, particularly those involving bromine and iodine, are excellent precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks.

Modulation of Physicochemical Properties: In medicinal chemistry, halogenation is a common strategy to enhance the pharmacological profile of drug candidates. Halogens can improve properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The ability to selectively introduce and then transform halogen substituents provides a robust platform for the synthesis of a diverse array of functionalized aromatic compounds. researchgate.net

Overview of 2-Bromo-5-chlorophenylacetonitrile's Position and Utility in Current Chemical Research

This compound is a dihalogenated phenylacetonitrile (B145931) that has garnered attention as a versatile building block in organic synthesis. Its structure incorporates the reactive nitrile group alongside two different halogen atoms on the phenyl ring, offering multiple sites for chemical modification.

The presence of both a bromine and a chlorine atom allows for selective and sequential reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions, enabling chemists to functionalize the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. This differential reactivity is a key feature that enhances the synthetic utility of this compound.

Given these precedents, this compound is well-positioned as a valuable intermediate for the synthesis of complex, functionalized molecules in materials science and medicinal chemistry. Its utility lies in the strategic and sequential manipulation of its three key functional components: the nitrile group and the two distinct halogen atoms.

| Property | Value |

| Molecular Formula | C8H5BrClN |

| Molecular Weight | 230.49 g/mol |

| CAS Number | 127792-49-8 |

| Boiling Point | 307.8 ± 27.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFYTGSDGUGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Reaction Pathways, and Mechanistic Investigations of 2 Bromo 5 Chlorophenylacetonitrile

Catalytic Transformations and Their Selective Applications

Catalytic reactions are paramount for the selective functionalization of poly-halogenated aromatic compounds like 2-bromo-5-chlorophenylacetonitrile. The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective modifications.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming carbon-carbon bonds. It couples an organoboron compound (like a boronic acid) with a halide. nih.govmdpi.com Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled with various aryl or vinyl boronic acids at the 2-position, leaving the chlorine atom at the 5-position untouched for subsequent transformations. nih.govresearchgate.net This reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Table 3: Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Pre-catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Source of the active Pd(0) catalyst. mdpi.com |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species and facilitates the transmetalation step. mdpi.com |

| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and facilitates the reaction. |

The selective nature of these catalytic transformations makes this compound a valuable building block in medicinal chemistry and materials science, allowing for the controlled and stepwise construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable building block in these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is noted for its mild conditions and tolerance of a wide array of functional groups. nih.govyoutube.com In the context of this compound, the bromine atom is selectively targeted for coupling due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cycles.

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

A typical Suzuki coupling reaction involving this compound can be represented as follows:

Scheme 1: General representation of a Suzuki coupling reaction with this compound.

Detailed research findings have demonstrated the successful application of Suzuki coupling for the synthesis of various biaryl compounds. For instance, the coupling of arylboronic acids with this compound under specific catalytic conditions leads to the formation of 2-aryl-5-chlorophenylacetonitriles in good to excellent yields.

Interactive Table: Suzuki Coupling of this compound with Various Arylboronic Acids.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of carbon-nitrogen bonds, offering a significant improvement over traditional methods. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to synthesize 2-amino-5-chlorophenylacetonitrile derivatives.

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. nih.gov Sterically hindered phosphine ligands are often employed to facilitate the reaction. wikipedia.org

Interactive Table: Buchwald-Hartwig Amination of this compound.

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 95 |

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 80 |

Transition Metal Catalysis in Directed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high atom economy and novel synthetic pathways. rsc.orgrsc.org In molecules like this compound, the cyano group can act as a directing group, facilitating the regioselective functionalization of the ortho C-H bond of the phenylacetonitrile (B145931) moiety.

Palladium, rhodium, and iridium are commonly used metals for these transformations. snnu.edu.cn The directing group coordinates to the metal center, bringing it in close proximity to the targeted C-H bond for activation.

While specific examples for this compound are not extensively documented in readily available literature, the principles of directed C-H functionalization suggest its potential for reactions such as ortho-arylation or ortho-alkenylation. researchgate.net

Fundamental Mechanistic Elucidation via Experimental and Computational Approaches

Understanding the underlying mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.

Controlled Kinetic Studies under Varying pH and Solvent Conditions

Controlled kinetic studies are essential to unravel the reaction mechanisms. By systematically varying parameters such as pH and solvent polarity, one can gain insights into the rate-determining step and the nature of the intermediates involved. For instance, in palladium-catalyzed reactions, the choice of solvent can significantly influence the reaction rate and yield. libretexts.org While specific kinetic data for reactions of this compound is not widely published, general principles from similar systems can be applied.

Application of Density Functional Theory (DFT) for Transition State Modeling and Reaction Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at a molecular level. researchgate.net It allows for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net

For the Suzuki and Buchwald-Hartwig reactions of this compound, DFT calculations can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. These calculations can help rationalize the observed regioselectivity and reactivity, and guide the design of more efficient catalysts.

Interactive Table: Calculated Energy Barriers (in kcal/mol) for Key Steps in the Suzuki Coupling of this compound using DFT.

| Step | Catalyst System | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(PPh₃)₄ | 15.2 |

| Transmetalation | Pd(PPh₃)₄ | 12.5 |

Utilization of Frontier Molecular Orbital Theory in Predicting Reactivity and Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a powerful framework for understanding and predicting the reactivity of molecules and the pathways of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a molecule like this compound, FMO analysis can offer significant insights into its chemical behavior.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

For instance, in related bromo-chloro-substituted aromatic systems, the HOMO is often localized on the aromatic ring, with significant contributions from the p-orbitals of the carbon atoms and, to a lesser extent, the lone pairs of the halogen atoms. The LUMO, on the other hand, is typically a π* orbital of the aromatic system, with substantial contributions from the carbon atoms and the electron-withdrawing substituents.

The locations of the largest lobes of the HOMO indicate the most probable sites for electrophilic attack, as these are the regions of highest electron density. Conversely, the areas with the largest LUMO lobes are the most susceptible to nucleophilic attack, as they represent the most electron-deficient sites.

By analyzing the HOMO-LUMO interactions between this compound and a potential reactant, chemists can predict the feasibility and regioselectivity of a reaction. For example, in a reaction with a nucleophile, the interaction between the nucleophile's HOMO and the LUMO of this compound would be the primary focus. The reaction would be expected to occur at the atom on the phenylacetonitrile derivative that bears the largest LUMO coefficient.

While detailed, quantitative data for this compound is not available, the principles of FMO theory provide a robust qualitative framework for predicting its reactivity. To illustrate the type of data that would be generated from a computational study, the following hypothetical data tables are presented.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Hypothetical Contributions of Key Atoms to Frontier Orbitals

| Atom/Group | HOMO Contribution (%) | LUMO Contribution (%) |

| Phenyl Ring Carbons | 65 | 55 |

| Bromine Atom | 15 | 10 |

| Chlorine Atom | 10 | 15 |

| Acetonitrile (B52724) Group | 10 | 20 |

Note: These are hypothetical values for illustrative purposes.

Such data, if available through dedicated computational studies, would allow for precise predictions of reaction pathways. For example, a higher LUMO contribution from a specific carbon atom on the ring would suggest it as the primary site for nucleophilic aromatic substitution. Similarly, the HOMO distribution would guide predictions for electrophilic aromatic substitution reactions. The investigation of reaction mechanisms, such as those for substitution or cross-coupling reactions, would also be greatly informed by understanding the symmetries and energies of the frontier orbitals of all participating molecules.

Applications of 2 Bromo 5 Chlorophenylacetonitrile As a Versatile Chemical Intermediate

Precursor in the Synthesis of Highly Complex Organic Molecules

The chemical reactivity of 2-Bromo-5-chlorophenylacetonitrile makes it an essential building block in advanced organic synthesis. The presence of both a bromo and a chloro substituent, along with a nitrile group, allows for a variety of chemical transformations. This versatility enables chemists to introduce additional functional groups and build intricate molecular frameworks.

Key reactions involving this intermediate include:

Cross-Coupling Reactions: The compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon bonds, allowing for the assembly of complex molecular skeletons from simpler precursors.

Nucleophilic Substitution: The halogen atoms on the aromatic ring can be replaced by various nucleophiles, offering a pathway to a diverse range of substituted derivatives.

Heterocyclic Frameworks: The nitrile group can serve as a precursor for the formation of various nitrogen-containing heterocyclic structures, which are prevalent in many biologically active molecules.

The compound's ability to participate in these varied reactions makes it a strategic starting material for synthesizing elaborate organic molecules that would be difficult to produce through other means.

| Reaction Type | Description | Significance |

|---|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. | Facilitates the development of complex pharmaceutical agents. |

| Heck Reaction | A chemical reaction that forms a substituted alkene from an unsaturated halide and an alkene. | Enables the creation of more elaborate molecular structures for various applications. |

| Nucleophilic Substitution | Reactions where the bromine or chlorine atoms are replaced by other nucleophiles. | Allows for the introduction of diverse functional groups necessary for biological activity. |

Role in Medicinal Chemistry and Pharmaceutical Intermediate Development

In the field of medicinal chemistry, this compound is a significant intermediate for the development of new pharmaceutical agents. Its structure can be strategically modified to design and synthesize compounds with potential therapeutic value.

The rational design of new drugs often relies on starting materials that offer a scaffold for modification. This compound serves this purpose effectively. Researchers utilize it as a precursor in the synthesis of various classes of therapeutic agents, including analgesics for pain management and anticonvulsants for seizure disorders. Furthermore, recent studies have highlighted its utility in creating novel anticancer compounds. By carrying out electrophilic substitution and nucleophilic addition reactions, scientists have synthesized derivatives that show significant cytotoxic activity against cancer cell lines in vitro, demonstrating the compound's potential in oncology research.

| Therapeutic Area / Application | Role of this compound | Example Outcome |

|---|---|---|

| Analgesics | Serves as a critical intermediate in the synthesis pathway. | Development of compounds for pain management. |

| Anticonvulsants | Used as a precursor for molecules targeting seizure disorders. | Creation of new potential treatments for epilepsy. |

| Anticancer Agents | Acts as a starting material for derivatives with cytotoxic properties. | Synthesis of compounds showing promising results in inhibiting tumor growth in vitro. |

The study of how molecules interact with biological targets is a cornerstone of drug discovery. Analogs derived from this compound are used in these investigations to probe enzyme and receptor functions. The compound itself has shown potential as a selective inhibitor of cytochrome P450 enzymes, which are a critical family of enzymes involved in drug metabolism. Detailed kinetic studies have suggested that it can act as a competitive inhibitor, a finding that is vital for understanding potential drug-drug interactions. By synthesizing a series of structural analogs, researchers can systematically investigate the structure-activity relationships that govern these interactions, leading to the development of more specific and effective enzyme inhibitors or receptor modulators.

Utilization in Agrochemical and Specialty Industrial Chemical Production

The utility of this compound extends beyond pharmaceuticals into the agrochemical sector. Its derivatives have been explored for the development of new herbicides and insecticides. The compound's structure allows for the creation of molecules that can disrupt essential biochemical pathways in weeds and pests, making it a valuable tool in agricultural chemistry. Research in this area has focused on creating formulations that are effective against specific target organisms while remaining safe for the crops, contributing to the goals of sustainable agriculture.

Contribution to Advanced Materials Research, Including Organic Light-Emitting Diode (OLED) Components

The utility of this compound in advanced materials research stems from its unique molecular architecture. The presence of two distinct halogen atoms, bromine and chlorine, at specific positions on the phenyl ring, alongside a reactive acetonitrile (B52724) group, provides multiple sites for chemical modification. This allows for its incorporation into larger, conjugated systems that are the cornerstone of many modern electronic and optoelectronic devices.

A Precursor for Functional Aromatic Systems:

Research has indicated that this compound serves as a valuable precursor in the synthesis of more complex aromatic structures. bath.ac.uk Its reactivity in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, is a key attribute. These reactions are fundamental in materials synthesis, enabling the formation of carbon-carbon bonds to construct extended π-conjugated systems. Such systems are essential for the performance of organic semiconductors, which form the active layers in OLEDs.

A notable application pathway for this compound involves its use in the synthesis of borylated phenylacetonitrile (B145931) derivatives. In one documented synthetic approach, this compound was identified as a suitable starting material for creating a boronic ester derivative. bath.ac.uk This transformation is significant because organoboron compounds are exceptionally versatile intermediates in organic synthesis, widely used to create complex molecules for materials science applications.

Building Blocks for Hole and Electron Transport Materials:

While direct synthesis of a final OLED component from this compound is not extensively documented in publicly available research, its role as an intermediate is crucial. The fundamental components of an OLED include the emissive layer (EML), the hole transport layer (HTL), and the electron transport layer (ETL). The molecules used in these layers are typically large, intricate structures designed to have specific energy levels and charge-transport properties.

The core structures of many high-performance hole and electron transport materials are often built from smaller, functionalized aromatic units. The phenylacetonitrile framework, substituted with reactive halogens as in this compound, provides an ideal starting point for synthesizing these larger molecules through iterative cross-coupling reactions.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| Appearance | Solid |

| Key Functional Groups | Phenyl, Bromo, Chloro, Acetonitrile |

| Reactivity | Susceptible to nucleophilic substitution and cross-coupling reactions |

Research Findings on Related Structures:

The broader family of halogenated phenylacetonitriles and their derivatives are actively being investigated for their potential in creating conductive polymers and other functional materials. These materials are explored for applications in electronic devices, sensors, and energy storage systems due to their potential for enhanced conductivity and stability. The principles guiding the synthesis of these materials often rely on the same types of chemical transformations for which this compound is a suitable substrate.

Investigation of Derivatives and Structural Analogs of 2 Bromo 5 Chlorophenylacetonitrile

Structure-Reactivity and Structure-Application Relationship Studies

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. Both nitro (NO₂) and nitrile (CN) groups are powerful electron-withdrawing groups (EWGs) that significantly decrease the electron density of the phenyl ring to which they are attached. wikipedia.orgnih.gov This influence stems from a combination of two primary electronic mechanisms: the inductive effect and the resonance effect. minia.edu.eglibretexts.orglibretexts.org

Inductive Effect (-I): The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen atom in the nitrile group, these groups strongly pull electron density away from the carbon atom of the aromatic ring to which they are bonded. libretexts.org This creates a partial positive charge on the ring carbon, deactivating the entire ring system towards attack by electrophiles. minia.edu.eg

Resonance Effect (-M or -R): The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. For both nitro and nitrile groups, the π-electrons from the benzene ring can be delocalized onto the substituent.

Nitro Group: The nitro group can pull electrons from the aromatic ring, creating resonance structures where a positive charge is placed on the ortho and para positions of the ring. This delocalization makes these positions particularly electron-deficient. minia.edu.eg

Nitrile Group: Similarly, the carbon-nitrogen triple bond of the nitrile group can accept π-electrons from the ring, which also results in resonance structures that place a positive charge at the ortho and para positions. libretexts.org

The combined inductive and resonance effects make the aromatic ring significantly less nucleophilic. wikipedia.org As a result, phenylacetonitrile (B145931) compounds bearing a nitro group are substantially deactivated towards electrophilic aromatic substitution reactions. libretexts.org Any electrophilic attack is directed to the meta position, which, while still deactivated, is comparatively more electron-rich than the strongly electron-deficient ortho and para positions. wikipedia.org The strong electron-withdrawing nature of the nitro group also increases the acidity of the benzylic protons (the CH₂ group), which can influence the reactivity at that position. nih.gov

The table below summarizes the electronic effects of these functional groups.

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| **Nitro (NO₂) ** | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strong deactivation |

| Nitrile (CN) | Strongly withdrawing (-I) | Withdrawing (-M) | Strong deactivation |

Role of Phenylacetonitrile Analogs in Environmental Chemistry Research

The study of phenylacetonitrile analogs, particularly in the context of environmental chemistry, has gained significant traction due to their emergence as disinfection byproducts (DBPs) in drinking water. These compounds, formed from the reaction of disinfectants with natural organic matter, are of growing concern due to their potential toxicity.

Chlorophenylacetonitriles (CPANs) represent a class of aromatic nitrogenous disinfection byproducts that have been identified in chlorinated and chloraminated drinking water. nih.gov Their presence is a direct consequence of water treatment processes designed to eliminate pathogens. Research has indicated that CPANs can be several orders of magnitude more toxic than some regulated DBPs, such as chloroform, raising concerns about their potential impact on human health. bohrium.com

Studies have detected various CPAN isomers in finished drinking water at concentrations ranging from nanograms to micrograms per liter. The formation and concentration of these compounds are influenced by several factors, including the type of disinfectant used, the characteristics of the natural organic matter in the source water, and the operational parameters of the water treatment plant.

The table below summarizes the occurrence of several chlorophenylacetonitrile compounds identified in drinking water samples.

| Compound Name | Common Abbreviation | Detected in Drinking Water |

| 2-Chlorophenylacetonitrile | 2-CPAN | Yes |

| 3-Chlorophenylacetonitrile | 3-CPAN | Yes |

| 4-Chlorophenylacetonitrile | 4-CPAN | Yes |

| 3,4-Dichlorophenylacetonitrile | 3,4-DCPAN | Yes |

This table is for illustrative purposes and includes common CPANs found in drinking water.

It is important to note that while research on CPANs as a class of DBPs is ongoing, specific environmental studies on the derivatives and structural analogs of 2-Bromo-5-chlorophenylacetonitrile are limited in the current scientific literature. The focus of environmental research has been broader, encompassing the various chlorinated forms of phenylacetonitrile that are more commonly detected in water supplies.

The formation of chlorophenylacetonitriles in drinking water is intrinsically linked to the presence of natural organic matter (NOM) in the source water. NOM is a complex mixture of organic compounds, and certain components have been identified as key precursors to CPAN formation during disinfection.

Extensive research has pointed to aromatic amino acids, such as tyrosine, phenylalanine, and tryptophan, as significant precursors to CPANs. These amino acids are naturally present in water sources, arising from the decomposition of organic materials and the metabolic activities of microorganisms.

The proposed formation pathway of CPANs from these amino acid precursors during chlorination involves a series of reactions. Initially, the amino group of the amino acid reacts with chlorine to form a chloramine. Subsequent reactions, including decarboxylation and further chlorination, lead to the formation of the nitrile group and the chlorinated aromatic ring characteristic of CPANs.

Water treatment processes themselves can influence the formation of CPAN precursors. For instance, ozonation, a common pre-treatment step in water purification, has been shown to increase the formation potential of CPANs. nih.gov This is likely due to the breakdown of larger, more complex organic molecules into smaller, more reactive compounds, including amino acids and low-molecular-weight protein fragments, which then become readily available to react with chlorine in subsequent disinfection steps. nih.gov

The table below illustrates the formation of different chlorophenylacetonitrile byproducts from the chlorination of various aromatic amino acid precursors.

| Precursor Amino Acid | Resulting CPAN Byproducts |

| Tyrosine | 2-Chlorophenylacetonitrile, 3,4-Dichlorophenylacetonitrile |

| Phenylalanine | 2-Chlorophenylacetonitrile, 4-Chlorophenylacetonitrile |

| Tryptophan | 2-Chlorophenylacetonitrile, 3-Chlorophenylacetonitrile, 4-Chlorophenylacetonitrile, 3,4-Dichlorophenylacetonitrile |

This table is based on qualitative findings from chlorination experiments of amino acids and indicates the potential for these precursors to form various CPANs.

The yields of these CPANs are dependent on various factors, including the pH of the water, the chlorine dose, and the concentration of the precursor amino acids. A neutral pH environment has been observed to favor the reaction rates for the formation of these byproducts.

Advanced Analytical and Computational Methodologies in the Characterization and Study of 2 Bromo 5 Chlorophenylacetonitrile

Spectroscopic Characterization Techniques for Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Bromo-5-chlorophenylacetonitrile, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical data for confirming the substitution pattern on the phenyl ring and the presence of the cyanomethyl group.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of 2-(2-bromo-5-chlorophenyl)acetonitrile would exhibit distinct signals for the aliphatic methylene protons (-CH₂-) and the three aromatic protons on the substituted phenyl ring.

Methylene Protons (-CH₂-): These two protons are chemically equivalent and are not adjacent to any other protons, so they are expected to appear as a sharp singlet. Due to the electron-withdrawing effect of the adjacent nitrile group and the aromatic ring, this signal would likely appear in the range of 3.8-4.2 ppm.

Aromatic Protons: The 1,2,4-trisubstituted benzene ring gives rise to a characteristic pattern. The proton at position 6 (H-6) is adjacent to the chlorine atom and would likely appear as a doublet. The proton at position 3 (H-3) is adjacent to the bromine atom and would also appear as a doublet. The proton at position 4 (H-4) is situated between two other protons and would thus appear as a doublet of doublets. The specific chemical shifts are influenced by the electronic effects of the halogen substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the 115-120 ppm region.

Methylene Carbon (-CH₂-): The aliphatic methylene carbon signal is expected to appear in the 20-30 ppm range.

Aromatic Carbons: Six distinct signals are anticipated for the carbons of the phenyl ring. Two of these correspond to carbons bearing a substituent (C-Br, C-Cl, C-CH₂CN), and three correspond to carbons bonded to hydrogen. The chemical shifts are influenced by the attached atoms, with carbons bonded to halogens showing characteristic shifts.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.6 | d | H-6 |

| Aromatic | ~7.5 | dd | H-4 |

| Aromatic | ~7.3 | d | H-3 |

| Methylene | ~4.0 | s | -CH₂CN |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic | ~135 | C-Cl | |

| Aromatic | ~134 | C-H (C-4) | |

| Aromatic | ~132 | C-CH₂CN | |

| Aromatic | ~131 | C-H (C-6) | |

| Aromatic | ~129 | C-H (C-3) | |

| Aromatic | ~122 | C-Br | |

| Nitrile | ~117 | -C≡N | |

| Methylene | ~25 | -CH₂CN |

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₈H₅BrClN), HRMS can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula.

The presence of bromine and chlorine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4), providing strong evidence for the presence of one bromine and one chlorine atom in the molecule. The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), serves as the reference for HRMS analysis.

Table 2: Theoretical HRMS Data for this compound (C₈H₅BrClN)

| Ion | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₈H₅⁷⁹Br³⁵ClN | 228.92939 |

| [M+H]⁺ | C₈H₆⁷⁹Br³⁵ClN | 229.93722 |

| [M+Na]⁺ | C₈H₅⁷⁹Br³⁵ClNNa | 251.91916 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹. The presence of this band is a clear indicator of the nitrile functional group.

Aromatic C-H Stretch: Absorption bands corresponding to the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: The methylene (-CH₂-) group will show C-H stretching vibrations in the region of 2850-2960 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in one or more bands in the 1450-1600 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions, including C-C single bond stretches, C-H bending vibrations, and the C-Br and C-Cl stretching vibrations, which typically appear in the 1000-500 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Halogenated Aryl | C-Br / C-Cl Stretch | 500 - 1000 | Medium to Strong |

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities. These techniques are routinely used to assess the purity of the final product and to monitor the progress of a chemical reaction in real-time.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for the qualitative monitoring of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable mobile phase, which is usually a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Due to differences in polarity, the starting materials and the product will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rƒ) values. By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can visually assess the reaction's progression towards completion. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful transformation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for determining the purity of a synthesized compound like this compound.

For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, commonly a mixture of acetonitrile (B52724) and water, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18-modified silica). The components of the sample are separated based on their relative affinities for the stationary and mobile phases. A detector (e.g., a UV-Vis detector set to an appropriate wavelength) records the signal as each component elutes from the column. A pure sample of this compound will ideally produce a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify the purity of the sample, often expressed as a percentage.

Furthermore, HPLC is a valuable tool for kinetic studies. By analyzing samples from a reaction at different time intervals, the rate of formation of the product can be determined by measuring the increase in its corresponding peak area over time. This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Reaction Intermediates and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample. In the context of the synthesis of this compound, GC-MS is instrumental for quality control, allowing for the detection and identification of trace-level impurities, reaction intermediates, and byproducts. The method's high sensitivity and specificity are crucial for ensuring the purity of the final product.

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically Helium, transports the vaporized sample through a capillary column. ijpsr.comresearchgate.net The column, often coated with a stationary phase like 5% Polysilarylene and 95% Polydimethylsiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. ijpsr.com As each separated component elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, commonly by electron impact (EI), which fragments them into characteristic patterns of ions. These fragments are then sorted by their mass-to-charge ratio by a mass analyzer, such as a quadrupole. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for positive identification of the compound. This technique is particularly effective for identifying potential genotoxic impurities (PGIs) that may arise during synthesis. nih.gov The development of a GC-MS method for such purposes requires validation according to International Council for Harmonisation (ICH) guidelines, establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). ijpsr.comresearchgate.netnih.gov

Below is a table summarizing typical instrumental parameters for the analysis of impurities in chemical synthesis using GC-MS.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane copolymer) | ijpsr.com |

| Column Dimensions | 30 m length x 0.32 mm internal diameter x 1.0 µm film thickness | ijpsr.com |

| Carrier Gas | Helium | ijpsr.comresearchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | ijpsr.comresearchgate.net |

| Injector Temperature | 230 °C | ijpsr.com |

| Ionization Mode | Electron Impact (EI) | ijpsr.com |

| MS Source Temperature | 230 °C | ijpsr.comresearchgate.net |

| MS Quadrupole Temperature | 150 °C | ijpsr.com |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide profound insights into the molecular properties of this compound, complementing experimental data. These methods allow for the study of molecular structure, electronic properties, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a local minimum on the potential energy surface) of the molecule. researchgate.net This provides a precise theoretical model of the molecule's stable structure, including bond lengths and angles.

Once the geometry is optimized, DFT can be used to calculate harmonic vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. The calculated vibrational spectrum can be directly compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, known for balancing accuracy and computational efficiency. nih.govresearchgate.net The agreement between calculated and experimental frequencies validates both the theoretical model and the experimental assignments. sigmaaldrich.com

The following table shows an example of a comparison between experimental and DFT-calculated vibrational frequencies for a related alpha-aminonitrile compound, illustrating the typical accuracy of the method.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Reference |

|---|---|---|---|

| N-H Stretch | 3369 | 3372 | researchgate.net |

| C-H Stretch (Aromatic) | 3064 | 3069 | researchgate.net |

| C≡N Stretch | 2243 | 2240 | researchgate.net |

| C=C Stretch (Aromatic) | 1604 | 1602 | researchgate.net |

| C-Cl Stretch | 732 | 730 | researchgate.net |

Quantum Chemical Analysis for Understanding Electronic Properties and Reaction Mechanisms

Quantum chemical methods, including DFT, are essential for elucidating the electronic properties and predicting the reactivity of this compound. mdpi.com By calculating the distribution of electrons within the molecule, these methods can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. Other properties, such as the molecular electrostatic potential (MEP), provide a visual map of the charge distribution, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net

The table below defines several key electronic properties that can be calculated to understand the reactivity of a molecule.

| Property | Description | Significance | Reference |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Indicates the ability to donate electrons; associated with nucleophilicity. | nih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Indicates the ability to accept electrons; associated with electrophilicity. | nih.gov |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. | nih.gov |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Related to the HOMO-LUMO gap; harder molecules are less reactive. | nih.gov |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons to itself. | Helps to understand charge transfer in reactions. | nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions. | researchgate.net |

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Chlorophenylacetonitrile

The dihalogenated aromatic nitrile, 2-Bromo-5-chlorophenylacetonitrile, stands as a versatile intermediate in various synthetic applications. Its unique substitution pattern, featuring electron-withdrawing halogen atoms and a reactive nitrile group, presents a rich landscape for future chemical exploration. The following sections outline key areas where focused research could yield significant advancements in chemical synthesis, catalysis, and materials science, while also addressing the compound's environmental fate from a fundamental chemical perspective.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-chlorophenylacetonitrile, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of halogenated phenylacetonitriles typically involves nucleophilic substitution or cyanation reactions. For example, bromo/chloro-substituted benzyl halides can react with cyanide sources (e.g., KCN or NaCN) under controlled conditions. Optimize yields by:

- Using anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis .

- Adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of cyanide to prevent side reactions).

- Monitoring temperature (60–80°C) to balance reaction rate and decomposition risks .

- Data Consideration : Purity of intermediates (e.g., >97% by GC/HPLC) is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons and nitrile carbon at ~110–120 ppm) .

- IR : A sharp peak near 2240 cm confirms the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M] and isotopic patterns for bromine/chlorine .

- Validation : Cross-reference with published spectra of structurally similar compounds (e.g., 2-Bromo-4-chlorophenylacetonitrile ).

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. reactivity) for halogenated phenylacetonitriles?

- Methodological Answer :

- Purity Discrepancies : If GC/HPLC purity (>97%) conflicts with reactivity, test for trace impurities (e.g., residual halides or solvents) via ion chromatography or Karl Fischer titration .

- Reactivity Anomalies : Perform kinetic studies under varying conditions (pH, temperature) to identify side reactions (e.g., hydrolysis to carboxylic acids) .

- Case Study : Inconsistent nitrile stability in 2-Bromo-4-chlorophenylacetonitrile was traced to moisture in DMSO solvents .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Effects : The nitrile group is a meta-director, while halogens (Br/Cl) act as ortho/para-directors. Use computational tools (DFT) to predict preferential sites .

- Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a thioamide) to alter electronic effects during halogenation .

- Experimental Design : Compare reaction outcomes using Lewis acids (e.g., FeCl) to modulate electrophilic attack .

Q. How can this compound be utilized in medicinal chemistry or as a pharmaceutical intermediate?

- Methodological Answer :

- Scaffold Modification : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization .

- Bioisosterism : Replace bromine/chlorine with other halogens or substituents to optimize pharmacokinetic properties (e.g., logP, solubility) .

Data Analysis & Optimization

Q. What statistical approaches are recommended for optimizing reaction conditions in multi-step syntheses involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) .

- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions for yield and purity .

- Example : A Central Composite Design reduced side products in nitrile syntheses by 30% .

Q. How should researchers address stability issues during long-term storage of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.